molecular formula C14H13N3O4 B5625215 4-ethoxy-3-nitro-N-2-pyridinylbenzamide

4-ethoxy-3-nitro-N-2-pyridinylbenzamide

Cat. No.: B5625215
M. Wt: 287.27 g/mol
InChI Key: BHDOXAZTFXTKDM-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitro-N-2-pyridinylbenzamide is a benzamide derivative featuring a nitro group at the 3-position, an ethoxy substituent at the 4-position of the benzene ring, and a pyridinylamide linkage.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-12-7-6-10(9-11(12)17(19)20)14(18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDOXAZTFXTKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide core significantly impact molecular properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Synthesis Notes
4-Ethoxy-3-nitro-N-2-pyridinylbenzamide Ethoxy (4), Nitro (3) C14H13N3O4 Higher lipophilicity due to ethoxy
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide Methyl (4), Nitro (3) C14H13N3O3 Reduced solubility vs. ethoxy analog; CAS 313981-40-7
4-Methoxy-N-pyridin-3-yl-benzamide Methoxy (4) C13H12N2O2 Lacks nitro group; altered electronic profile
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitro (4), Piperazine extension C25H26N6O4 Enhanced steric bulk; potential pharmacological relevance
  • Ethoxy vs. Methoxy analogs (e.g., CAS 796069-31-3) lack the nitro group, reducing electron-withdrawing effects and reactivity .
  • Nitro Group Impact : The nitro group at position 3 (target compound) or 4 () introduces strong electron-withdrawing effects, which may influence aromatic electrophilic substitution patterns or serve as a synthetic handle for further reduction to amines .

Crystallographic and Conformational Insights

  • : Reports torsion angles (e.g., C6–N1–C10–C9 = 173.32°) for a nitro-containing benzamide with a piperazine extension. Such data suggest rigid conformational preferences, which could affect binding interactions in biological targets .

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